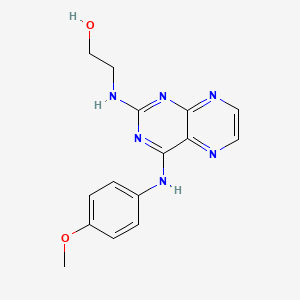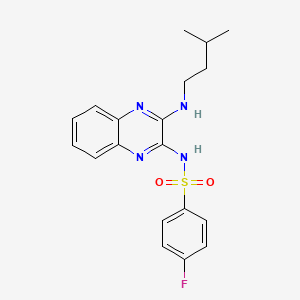
4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide” is a small molecule compound . It has been identified through artificial intelligence molecular screening . The compound is predicted to target the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163, which is a cell surface receptor specific for PRRSV infection .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
A study by Dalvi et al. (2015) discusses the microwave-assisted multicomponent synthesis of dihydroquinoxalinones using a one-pot and two-step reaction. This method involves aldehydes, Fmoc-protected α-amino acid, isocyanide, and soluble polymer-supported 4-fluoro-3-amino benzoate ester, showcasing an efficient synthesis approach under microwave irradiation. The process demonstrates good functional group tolerance and straightforward product isolation and purification through precipitation and washings, highlighting its utility in synthesizing novel bicyclic quinoxalin-2-ones from the diamide intermediate with high yields (Dalvi, Lin, Paike, & Sun, 2015).
Anticancer and Radioprotective Agents
Another research focus is on the synthesis of novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety for their potential as anticancer and radioprotective agents. Ghorab et al. (2007) synthesized derivatives that were subjected to in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Among these, certain compounds demonstrated promising in vitro cytotoxic activity compared with the reference drug doxorubicin. Additionally, one compound exhibited in vivo radioprotective activity against γ-irradiation in mice, underscoring the therapeutic potential of these synthesized compounds in oncology and radioprotection (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2007).
Fluorophore Development for Zinc(II) Detection
The development of zinc(II) specific fluorophores is crucial for studying intracellular Zn2+. Kimber et al. (2001) investigated the fluorescence characteristics of several fluorophores and their Zn2+ complexes, including 4-methyl-N-(6-methoxy-2-methyl-8-quinolyl)-benzenesulfonamide derivatives. This research provides insights into the factors affecting fluorophore fluorescence when bound by Zn2+, aiding in the design of more efficient fluorophores for zinc detection in biological systems (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).
Multianalyte Sensing Probe
Kaushik et al. (2021) reported on an organic molecule-based sensor for detecting multiple analytes, including moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This sensor, through fluorescence emission and colorimetric changes, demonstrates the versatility of sulfonamide derivatives in developing sensitive, selective, and practical tools for chemical detection in various environments (Kaushik, Sakla, Kumar, Ghosh, Ghule, & Jose, 2021).
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPICWSQZGIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)
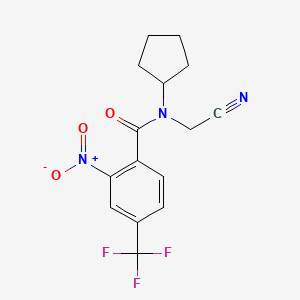
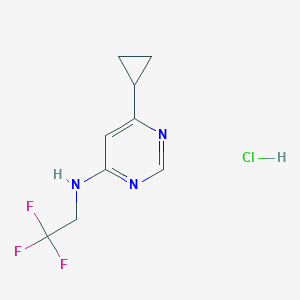
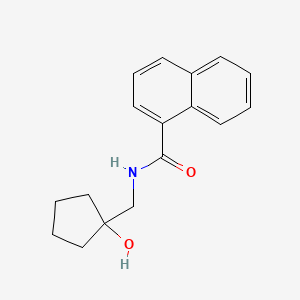
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)
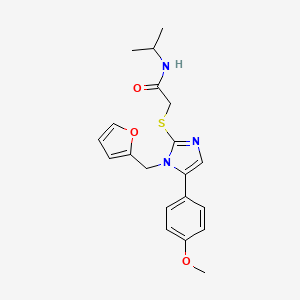
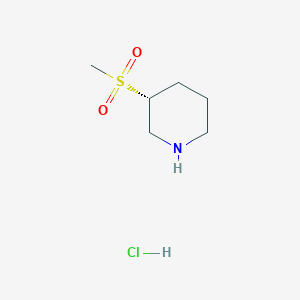

![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)
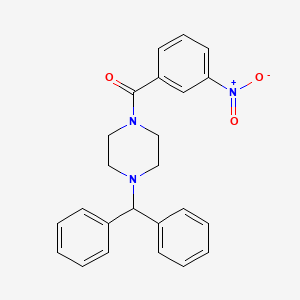
![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)
![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)
